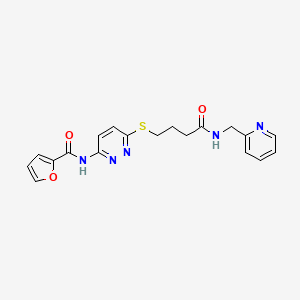![molecular formula C9H10ClNO B2425427 [1-(2-Chloropyridin-3-yl)cyclopropyl]méthanol CAS No. 2228418-61-7](/img/structure/B2425427.png)
[1-(2-Chloropyridin-3-yl)cyclopropyl]méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by a cyclopropyl group attached to a methanol moiety, with a chloropyridinyl substituent at the 2-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: In the industrial sector, [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol is used in the synthesis of agrochemicals and materials for advanced technologies. Its versatility makes it valuable for creating products with specific desired properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclopropylcarbinol with 2-chloropyridine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives.
Mécanisme D'action
The mechanism of action of [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol: can be compared with other cyclopropylmethanol derivatives and chloropyridine compounds.
Cyclopropylmethanol: A simpler analog without the chloropyridinyl group.
2-Chloropyridine: A related compound lacking the cyclopropylmethanol moiety.
Uniqueness: The uniqueness of [1-(2-Chloropyridin-3-yl)cyclopropyl]methanol lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
[1-(2-chloropyridin-3-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-8-7(2-1-5-11-8)9(6-12)3-4-9/h1-2,5,12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVMUYUYRTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2425344.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)
![Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate](/img/structure/B2425347.png)

![methyl N-{4-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-N-methylcarbamate](/img/structure/B2425349.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2425357.png)



![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2425362.png)


